

# Application Notes and Protocols for RAD140 (Testolone) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The following information is intended for research purposes only. "Rad 243" did not yield specific results; therefore, this document focuses on the well-researched Selective Androgen Receptor Modulator (SARM), RAD140 (also known as Testolone).

### Introduction

RAD140 is a non-steroidal, orally bioavailable SARM developed by Radius Health, Inc.[1] It exhibits high affinity and specificity for the androgen receptor (AR), demonstrating potent anabolic effects in muscle and bone tissue while having a minimal impact on reproductive tissues such as the prostate.[1][2][3] This tissue selectivity makes RAD140 a compound of interest for investigating potential therapeutic applications for conditions like muscle wasting disorders, age-related muscle loss, and certain types of breast cancer.[1][4][5] Preclinical studies in various animal models have demonstrated its efficacy in increasing lean muscle mass, enhancing strength, and providing neuroprotective effects.[1][2][6]

## Data Presentation: RAD140 Dosage in Animal Models

The following table summarizes the quantitative data on RAD140 dosage from various preclinical studies.



| Animal<br>Model                          | Dosage                  | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Duration | Key<br>Findings                                                                                        | Referenc<br>e |
|------------------------------------------|-------------------------|-----------------------------|-------------------------|----------|--------------------------------------------------------------------------------------------------------|---------------|
| Young<br>Castrated<br>Male Rats          | 0.03 - 10<br>mg/kg      | Oral                        | Daily                   | 11 days  | Increased<br>levator ani<br>muscle<br>weight<br>starting at<br>0.03<br>mg/kg.[3]                       | [3]           |
| Young<br>Intact Male<br>Rats             | 0.1 - 30<br>mg/kg       | Oral                        | Daily                   | 11 days  | Increased levator ani muscle weight at all doses; prostate stimulation only at 30 mg/kg.[3]            | [3]           |
| Gonadecto<br>mized<br>(GDX)<br>Male Rats | 1 mg/kg                 | Oral<br>Gavage              | Daily                   | 14 days  | Neuroprote ctive effects against kainate- induced neuron loss; increased levator ani muscle weight.[2] | [2]           |
| Male<br>Sprague-<br>Dawley<br>Rats       | ~1.8 - 2.5<br>mg/kg/day | In drinking<br>water        | Daily                   | 14 days  | Stimulated<br>muscle<br>hypertroph<br>y.[7]                                                            | [7]           |



| Female<br>Mice                         | 5 mg/kg               | Not<br>specified | Not<br>specified | 10 weeks         | Did not improve strength and reduced indices of overall health.[8] | [8] |
|----------------------------------------|-----------------------|------------------|------------------|------------------|--------------------------------------------------------------------|-----|
| Cynomolgu<br>s Monkeys                 | 0.01, 0.1, 1<br>mg/kg | Not<br>specified | Daily            | 28 days          | Increased<br>lean body<br>mass.                                    | [3] |
| AR/ER+<br>Breast<br>Cancer<br>PDX Mice | Not<br>specified      | Oral             | Not<br>specified | Not<br>specified | Substantial<br>ly inhibited<br>tumor<br>growth.[4]                 | [4] |

### **Experimental Protocols**

## Protocol 1: Assessment of Anabolic Activity in a Castrated Rat Model

This protocol is based on studies evaluating the muscle-selective anabolic effects of RAD140.

#### 1. Animal Model:

- Species: Immature male Sprague-Dawley rats.
- Procedure: Surgical castration is performed to create an androgen-deficient baseline. A sham-operated group serves as a control.
- 2. Drug Preparation and Administration:
- Vehicle: 0.5% methylcellulose.



- RAD140 Preparation: Suspend RAD140 in the vehicle to achieve the desired concentrations for oral administration.
- Administration: Administer RAD140 or vehicle daily via oral gavage for a period of 11 days. A
  positive control group receiving testosterone propionate (e.g., 1 mg/kg, subcutaneous) can
  be included.
- 3. Outcome Assessment:
- At the end of the treatment period, euthanize the animals.
- Dissect and weigh the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity in reproductive tissues).
- Compare the organ weights between the different treatment groups.

## Protocol 2: Evaluation of Neuroprotective Effects in a Kainate-Lesion Rat Model

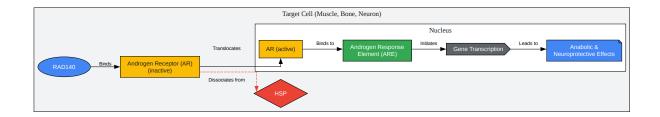
This protocol is adapted from research demonstrating the neuroprotective properties of RAD140.[2]

- 1. Animal Model:
- Species: Adult male Sprague-Dawley rats.
- Procedure: Gonadectomy (GDX) is performed to reduce endogenous androgens.
- 2. Drug Preparation and Administration:
- Vehicle: 0.5% methylcellulose.
- RAD140 Preparation: Suspend RAD140 in the vehicle for oral administration.
- Administration: Administer RAD140 (e.g., 1 mg/kg) or vehicle daily via oral gavage for 14 days.
- 3. Kainate-Induced Lesion:

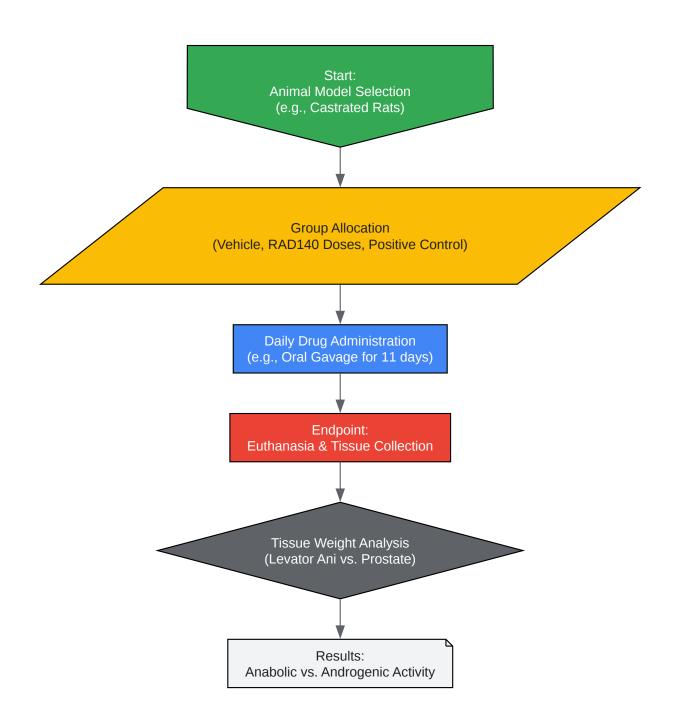







On day 13 of treatment, induce neuronal injury by intraperitoneal injection of kainate (e.g., 10 mg/kg). A control group receives a sterile water injection.

#### 4. Outcome Assessment:


- Following the treatment period, euthanize the animals and perfuse them for brain tissue collection.
- Perform immunohistochemical staining on brain sections using a neuron-specific antibody (e.g., NeuN) to quantify surviving neurons in the hippocampus.
- Compare neuronal survival between the RAD140-treated and vehicle-treated groups.

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. predatornutrition.com [predatornutrition.com]
- 2. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for RAD140 (Testolone) in In Vivo Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680495#rad-243-dosage-for-in-vivo-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com